1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]
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Overview
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] is an organic compound with the molecular formula C20H26O2S2 This compound features a butane backbone with two benzene rings attached via ether linkages, each benzene ring further substituted with an ethylsulfanyl group
Preparation Methods
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] typically involves the reaction of 1,4-butanediol with 4-(ethylsulfanyl)phenol in the presence of a suitable catalyst. The reaction proceeds through the formation of ether linkages between the butane backbone and the benzene rings. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, forming the corresponding hydrocarbon.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles under controlled temperature and pressure. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparison with Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Butanediylbis(oxy)]bis(4-ethylbenzene): Lacks the ethylsulfanyl groups, resulting in different chemical and biological properties.
Benzene, 1,1’-(1,4-butanediyl)bis-: Similar backbone but without the ether linkages, leading to different reactivity and applications.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Contains a buten-3-yne linkage, offering distinct chemical behavior.
Properties
CAS No. |
102454-61-5 |
---|---|
Molecular Formula |
C20H26O2S2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1-ethylsulfanyl-4-[4-(4-ethylsulfanylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C20H26O2S2/c1-3-23-19-11-7-17(8-12-19)21-15-5-6-16-22-18-9-13-20(14-10-18)24-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
UJLWFUQCBDQWEO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)SCC |
Origin of Product |
United States |
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